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Compound of Interest

Compound Name: Diethyl pyridine-2,5-dicarboxylate

Cat. No.: B1347366

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Diethyl pyridine-2,5-dicarboxylate (CAS No: 5552-44-3), a versatile building block in organic
synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its
identification and characterization in research and development settings.

Molecular Structure

IUPAC Name: Diethyl pyridine-2,5-dicarboxylate Molecular Formula: C11H13NOa4 Molecular
Weight: 223.23 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for Diethyl
pyridine-2,5-dicarboxylate.

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
The *H NMR spectrum of Diethyl pyridine-2,5-dicarboxylate, typically recorded in deuterated
chloroform (CDCIs), shows distinct signals corresponding to the protons on the pyridine ring
and the two ethyl ester groups.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
H-6 ~9.33 Doublet (d) ~2.5
Doublet of Doublets
H-4 ~8.47 ~8.0, ~2.5
(dd)
H-3 ~8.17 Doublet (d) ~8.0
-CO2CH2CHs (x2) ~4.55 and ~4.62 Quartet (q) ~7.5
-CO2CH2CHs (x2) ~1.47 and ~1.50 Triplet (t) ~7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon NMR provides information about the different carbon environments within the molecule.
As experimental data is not readily available in the cited literature, the following table presents
predicted 3C NMR chemical shifts for Diethyl pyridine-2,5-dicarboxylate.

Carbon Assignment Predicted Chemical Shift (5, ppm)
C=0 (Ester at C-2) ~165.2

C=0 (Ester at C-5) ~164.1

C-6 ~154.0

C-2 ~148.5

C-4 ~138.0

C-3 ~128.5

C-5 ~125.0

-CH2CHs (x2) ~62.0

-CH2CHs (x2) ~14.2

Disclaimer: These are predicted values and should be used as a reference. Experimental
verification is recommended.
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Diethyl pyridine-2,5-dicarboxylate shows characteristic absorption bands that

confirm the presence of the ester and pyridine functionalities.[1]

Vibrational Mode

Absorption Range (cm~1)

Functional Group

C=0 Stretch 1710-1730 Ester

C=C / C=N Stretch ~1600 Aromatic (Pyridine) Ring
C-O Stretch 1250 - 1280 Ester

C-H Stretch 2850 - 3100 Aromatic and Aliphatic

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

m/z Value Assignment Relative Intensity
223 [M]* (Molecular lon) Low
178 [M - OCH2CH3s]* Moderate
[M - 2x OCH2CHs + H]* or _
151 o _ High
similar fragmentation
123 [M - CO2CH2CHs - OCH2CHs]*  Moderate

Note: The fragmentation pattern can vary based on the ionization technique used.

Experimental Protocols

The data presented in this guide are consistent with standard analytical chemistry techniques.

Below are generalized protocols for obtaining the spectroscopic data for Diethyl pyridine-2,5-

dicarboxylate.

A common method for the synthesis of Diethyl pyridine-2,5-dicarboxylate is the Fischer

esterification of 2,5-pyridinedicarboxylic acid.[2]
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Esterification: A suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol is treated
with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for an extended
period (e.g., 16 hours).[3]

Work-up: The reaction mixture is cooled and then poured into a large volume of ice-water.
The solution is neutralized with a base, such as sodium bicarbonate.[2]

Extraction and Purification: The product is extracted with an organic solvent like ethyl
acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure. The crude product is purified by silica gel column
chromatography, typically using a solvent system such as diethyl ether in hexane.[2]

Sample Preparation: A small amount of the purified Diethyl pyridine-2,5-dicarboxylate
(typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCIs) in a standard 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher). For *H NMR, standard acquisition parameters are used. For 13C
NMR, proton decoupling is typically employed to simplify the spectrum.

Sample Preparation: For a solid sample, a small amount of the compound is finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate
on a salt plate (e.g., NaCl).

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer, typically over the range of 4000-400 cm~1. A background spectrum of the
empty sample compartment or the KBr pellet is recorded and subtracted from the sample
spectrum.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, often via direct
infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS)
system. Electron ionization (EI) or electrospray ionization (ESI) are common techniques
used to generate the ions for analysis.
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Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound like Diethyl pyridine-2,5-dicarboxylate.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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